- Methods of borylation and uses thereof, World Intellectual Property Organization, , ,
Cas no 92666-21-2 (Benzyl isoeugenol)

Benzyl isoeugenol structure
Nome del prodotto:Benzyl isoeugenol
Numero CAS:92666-21-2
MF:C17H18O2
MW:254.323625087738
MDL:MFCD00026985
CID:803711
PubChem ID:87564360
Benzyl isoeugenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
- (E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
- 1-BENZYLOXY-2-METHOXY-4-(1-PROPENYL)BENZENE
- 1-benzyloxy-2-methoxy-4-propenyl-benzene
- 1-benzyloxy-2-methoxy-4-trans-propenyl-benzene
- BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER
- BENZYL ISOEUGENOL
- BENZYL ISOEUGENOL ETHER
- BENZYLEUGENOL
- isobenzyleugenol
- ISOEUGENOL BENZYL ETHER
- ISOEUGENYL BENZYL ETHER
- TRANS-ISOEUGENYL BENZYL ETHER
- trans-Benzylisoeugenol
- 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene
- 1-Benzyloxy-2-methoxy-4-propenylbenzene
- Benzylisoeugenol
- Isoeugenol, benzyl ether
- Benzyl alcohol, ether with isoeugenol
- Benzene, 1-(benzyloxy)-2-methoxy-4-propenyl-
- 2-Methoxy-4-propenylphenyl benzyl ether
- FEMA No. 3698
- 1-alpha-Phe
- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene (ACI)
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)- (9CI)
- 120-11-6
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
- Benzyl 2-methoxy-4-prop-1-enylphenyl ether
- MFCD00026985
- CHEMBL3727581
- DTXSID10859223
- 4-Propenyl-1-(benzyloxy)-2-methoxybenzene
- SR-01000417307-1
- 1-alpha-Phenyl-4-propenylveratrole
- 2-Methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
- ALBB-035804
- 92666-21-2
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
- UNII-78Q46SZU33 Isoeugenol benzyl ether (Z)-isoeugenyl benzyl ether Benzyl isoeugenol 78Q46SZU33
- UNII-EAQ1VI50KH
- BENZENE, 2-METHOXY-1-(PHENYLMETHOXY)-4-(1-PROPENYL)-
- STK825216
- EINECS 204-370-6
- ISOEUGENYL BENZYL ETHER [FHFI]
- B1441
- 1-(benzyloxy)-2-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
- J-004259
- D88810
- (E)-isoeugenyl benzyl ether
- NSC 46157
- EAQ1VI50KH
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)-
- Q27277077
- NSC-46157
- 4-Propenyl-1-benzyloxy-2-methoxybenzene
- SR-01000417307
- AKOS001612090
- 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
- FEMA no. 3698, E-
- Isoeugenyl benzyl ether, (E)-
- 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene
- CHEBI:177865
- CS-0153891
- Benzyl isoeugenol
-
- MDL: MFCD00026985
- Inchi: 1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
- Chiave InChI: YKSSSKBJDZDZTD-XVNBXDOJSA-N
- Sorrisi: O(C1C=CC(/C=C/C)=CC=1OC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 254.13100
- Massa monoisotopica: 254.130679813g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 18.5
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: 58.0 to 61.0 deg-C
- Punto di ebollizione: 388.6±27.0 °C at 760 mmHg
- Punto di infiammabilità: 152.1±23.3 °C
- PSA: 18.46000
- LogP: 4.30730
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
Benzyl isoeugenol Informazioni sulla sicurezza
- Prompt:avviso
- Parola segnale:avviso
- Dichiarazione di pericolo: H303-H316
- Dichiarazione di avvertimento: P312-P332+P313
- WGK Germania:3
- Istruzioni di sicurezza: H303+H316
- RTECS:CY8225000
- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio
Benzyl isoeugenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-5g |
Benzyl isoeugenol |
92666-21-2 | 98.0%(GC) | 5g |
¥420.0 | 2022-02-28 | |
abcr | AB137380-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |
92666-21-2 | 98% | 25g |
€172.60 | 2025-02-21 | |
1PlusChem | 1P00IMTI-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 25g |
$279.00 | 2025-03-01 | |
1PlusChem | 1P00IMTI-5g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 5g |
$111.00 | 2025-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-1g |
Benzyl isoeugenol |
92666-21-2 | 98.0%(GC) | 1g |
¥142.0 | 2022-02-28 | |
abcr | AB137380-25 g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |
92666-21-2 | 98% | 25g |
€198.40 | 2023-05-09 | |
Aaron | AR00IN1U-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 25g |
$42.00 | 2024-07-18 | |
A2B Chem LLC | AI68582-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 25g |
$174.00 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E870250-5g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 5g |
320.00 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1441-25G |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 25g |
¥265.00 | 2024-04-15 |
Benzyl isoeugenol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Catalysts: Ferrous acetate Solvents: Toluene ; 24 h, 100 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine , Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo , Bis(pinacolato)diborane Solvents: Toluene ; 12 h, 80 °C
Riferimento
- Pd-Boron-Catalyzed One Carbon Isomerization of Olefins: Water Assisted Process at Room TemperatureJournal of Organic Chemistry, 2017, 82(9), 4859-4865,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt
Riferimento
- E-Olefins through intramolecular radical relocationScience (Washington, 2019, 363(6425), 391-396,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- First green protocols for the large-scale preparation of γ-diisoeugenol and related dihydro(1H)indenes via formal [3+2] cycloaddition reactionsTetrahedron Letters, 2009, 50(14), 1546-1549,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C
Riferimento
- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium saltsActa Chimica Slovenica, 2010, 57(1), 29-36,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Diethyl phosphite , Zinc Catalysts: 6,6′-Dimethyl-2,2′-bipyridine , Nickel dichloride Solvents: Dimethylacetamide ; 24 h, 35 °C
Riferimento
- Method for synthesizing E-type methylstyrene compound, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Lithium tert-butoxide , Ferrous acetate , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solvents: Toluene ; 24 h, 100 °C
Riferimento
- Iron-Catalyzed Tunable and Site-Selective Olefin TranspositionJournal of the American Chemical Society, 2020, 142(42), 18223-18230,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Studies on chromium trioxide-based oxidative coupling reagents and synthesis of lignan-cagayanoneChemical & Pharmaceutical Bulletin, 1993, 41(9), 1507-12,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Potassium triethylborohydride , 2835525-51-2 Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C
Riferimento
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer ComplexesACS Catalysis, 2022, 12(17), 10818-10825,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt
Riferimento
- Ni(I)-catalyzed isomerization of alkenes, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
Riferimento
- Palladium-assisted (Z)-(E) isomerization of styrenesAustralian Journal of Chemistry, 1990, 43(4), 777-81,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
1.2 45 min, rt; 12 h, 60 °C
1.2 45 min, rt; 12 h, 60 °C
Riferimento
- Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic ReactionsJournal of Organic Chemistry, 2009, 74(3), 1367-1370,
Benzyl isoeugenol Raw materials
- 4-(benzyloxy)-3-methoxybenzaldehyde
- Ethyltriphenylphosphonium bromide
- Benzyltrimethylammonium chloride
- Isoeugenol
- Eugenol
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene
Benzyl isoeugenol Preparation Products
Benzyl isoeugenol Letteratura correlata
-
Weiwei Ke,Hongbo Wang,Xiangxuan Zhao,Zaiming Lu Food Funct. 2021 12 1482
92666-21-2 (Benzyl isoeugenol) Prodotti correlati
- 55708-65-1(4-Benzyl-oxy-3-methoxystyrene)
- 1378683-92-1(6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one)
- 1807386-58-8((E)-3-(4-Hydroxymethyl-1H-benzo[d]imidazol-5-yl)acrylic acid)
- 2097897-22-6(N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide)
- 1805190-48-0(3-Bromo-5-fluoro-2-nitrobenzyl alcohol)
- 1263377-42-9(1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone)
- 2248376-64-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-chloro-1-benzofuran-2-carboxylate)
- 63680-49-9(N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide)
- 109535-73-1(3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)
- 2344685-67-0(3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
